(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,6-difluorobenzoate
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Overview
Description
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,6-difluorobenzoate is a complex organic compound that features a thiophene ring, an isoxazole ring, and a difluorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,6-difluorobenzoate typically involves the formation of the isoxazole ring through a [2+3] cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives . The thiophene ring can be introduced via condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors for the cycloaddition and condensation reactions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,6-difluorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The difluorobenzoate moiety can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones derived from the thiophene ring.
Reduction: Isoxazolines derived from the isoxazole ring.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,6-difluorobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,6-difluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene and isoxazole rings can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which have therapeutic applications.
Isoxazole Derivatives: Compounds like isoxazole-3-carboxaldehyde, which are used in organic synthesis.
Uniqueness
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,6-difluorobenzoate is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both thiophene and isoxazole rings, along with the difluorobenzoate moiety, allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2NO3S/c16-10-3-1-4-11(17)14(10)15(19)20-8-9-7-12(21-18-9)13-5-2-6-22-13/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRLSNWARQRZTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)OCC2=NOC(=C2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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